molecular formula C10H5F2NO3 B1342555 7,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid CAS No. 228728-17-4

7,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid

Cat. No. B1342555
M. Wt: 225.15 g/mol
InChI Key: NGWHDXXMYRPDOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound of interest, 7,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid, is a derivative of quinolone, a class of compounds known for their antibacterial properties. Quinolones are synthetic antimicrobial agents that have been widely studied for their structure-activity relationships and their ability to inhibit various bacterial enzymes and cellular processes .

Synthesis Analysis

The synthesis of quinolone derivatives often involves the introduction of substituents at key positions on the quinolone ring to enhance antibacterial activity

Scientific Research Applications

Chemical Synthesis and Biological Evaluation

7,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid and its derivatives have been explored for their biological activities. For instance, the synthesis of tetrahydroisoquinoline-3-carboxylic acid derivatives, including modifications at the 7-position, has been reported. These compounds were evaluated for their biological activities, such as the impact on locomotor activity in mice, indicating their potential physiological roles (Nakagawa et al., 1996). Similarly, the synthesis and biological evaluation of a series of tetrahydroisoquinoline-3-carboxylic acid derivatives as PPAR gamma agonists have been conducted, showing potential for diabetes treatment (Azukizawa et al., 2008).

Metabolomics and Pharmacokinetics

Metabolomics studies have utilized derivatives of 7,8-difluoro-4-hydroxyquinoline-3-carboxylic acid to understand metabolic changes in diseases. For example, the use of hydrazinoquinoline as a derivatization agent for LC-MS-based metabolomic investigations has been explored, which aids in the analysis of carboxylic acids, aldehydes, and ketones in biological samples, thereby providing insights into endogenous metabolism (Lu, Yao, & Chen, 2013). Additionally, pharmacokinetic studies on novel quinolone compounds, which include 7,8-difluoro-4-hydroxyquinoline-3-carboxylic acid derivatives, have been performed to understand their absorption, distribution, metabolism, and excretion in animals, contributing to the development of new drugs (Nakamura et al., 1990).

Neuropharmacology and Epilepsy Models

Research into non-competitive AMPA receptor antagonists, including compounds derived from the 7,8-difluoro-4-hydroxyquinoline-3-carboxylic acid framework, has been conducted to evaluate their effects on epilepsy models. These studies aim to understand the role of AMPA neurotransmission in epilepsy and explore potential treatments (Citraro et al., 2006).

Anticancer and Antiproliferative Studies

Compounds based on the 7,8-difluoro-4-hydroxyquinoline-3-carboxylic acid structure have been synthesized and evaluated for their anticancer and antiproliferative activities. For instance, the antiproliferative action of 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid was assessed in a hepatocarcinogenic rat model, indicating the potential of such compounds in cancer therapy (Kumar et al., 2017).

Safety And Hazards

The safety and hazards of 7,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid are not well-documented. It is recommended to handle this compound with care and use it only for research purposes .

properties

IUPAC Name

7,8-difluoro-4-oxo-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F2NO3/c11-6-2-1-4-8(7(6)12)13-3-5(9(4)14)10(15)16/h1-3H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGWHDXXMYRPDOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C(=O)C(=CN2)C(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80595681
Record name 7,8-Difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80595681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid

CAS RN

228728-17-4
Record name 7,8-Difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80595681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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